![molecular formula C27H32Cl4N2O3 B2640841 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride CAS No. 114055-20-8](/img/structure/B2640841.png)
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride
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Overview
Description
The compound “1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride” is a chemical compound with potential anti-allergic activities . It is a derivative of piperazine, a class of compounds often used in the treatment of allergies .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives . The target compounds were designed and synthesized with Part C of levocetirizine replaced with sulfonamides, Part A unchanged, and Part B kept either two or three carbons long .Scientific Research Applications
Antipsychotic Research
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride exhibits potential as an antipsychotic agent. Researchers investigate its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. By modulating these pathways, the compound may offer therapeutic benefits for mental health conditions like schizophrenia and bipolar disorder .
Analgesic Properties
Studies explore the analgesic (pain-relieving) properties of this compound. It interacts with opioid receptors, affecting pain perception. Researchers investigate its efficacy in managing chronic pain, potentially providing an alternative to traditional opioids with fewer side effects .
Anticancer Potential
The compound’s unique structure attracts attention in cancer research. It may inhibit tumor growth by interfering with cell division or inducing apoptosis (programmed cell death). Scientists explore its impact on various cancer cell lines, aiming to develop targeted therapies .
Neuroprotection and Neurodegenerative Diseases
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride shows promise as a neuroprotective agent. Researchers investigate its ability to prevent neuronal damage, making it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
Antiviral Activity
In vitro studies suggest that this compound exhibits antiviral properties. Researchers explore its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Understanding its mechanisms could lead to novel antiviral drug development .
Cardiovascular Research
The compound’s vasodilatory effects attract interest in cardiovascular research. By relaxing blood vessels, it may help manage hypertension and improve blood flow. Researchers investigate its impact on endothelial function and vascular health .
These applications highlight the diverse potential of 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses and mechanisms for this intriguing compound . If you’d like more information on any specific application, feel free to ask!
Mechanism of Action
The mechanism of action of this compound is likely related to its anti-allergic activities. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . This compound, as a derivative of piperazine, may share a similar mechanism of action.
properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFSQFAFGOAVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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